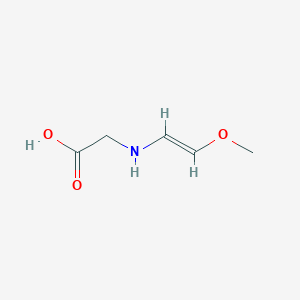

2-((2-Methoxyvinyl)amino)acetic acid

Description

2-((2-Methoxyvinyl)amino)acetic acid is a synthetic organic compound featuring a methoxy-substituted vinyl group attached to the amino moiety of acetic acid. The compound’s unique combination of a methoxyvinyl group and an aminoacetic acid backbone suggests reactivity influenced by electronic effects of the methoxy group and the conjugation of the vinyl system. This structure may confer utility in pharmaceutical intermediates, agrochemicals, or coordination chemistry .

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

2-[[(E)-2-methoxyethenyl]amino]acetic acid |

InChI |

InChI=1S/C5H9NO3/c1-9-3-2-6-4-5(7)8/h2-3,6H,4H2,1H3,(H,7,8)/b3-2+ |

InChI Key |

UJVZXCWQMZWYKI-NSCUHMNNSA-N |

Isomeric SMILES |

CO/C=C/NCC(=O)O |

Canonical SMILES |

COC=CNCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyvinyl)amino)acetic acid typically involves the reaction of glycine derivatives with methoxyvinyl reagents under controlled conditions. One common method includes the use of methoxyvinyl chloride and glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyvinyl)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of amino alcohols.

Substitution: The methoxyvinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, amino alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-((2-Methoxyvinyl)amino)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyvinyl)amino)acetic acid involves its interaction with various molecular targets and pathways. The methoxyvinyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate biochemical pathways, resulting in specific biological effects.

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., phenyl in ) reduce solubility compared to smaller groups like methoxyvinyl .

Physicochemical Properties

Solubility and Stability

- 2-(Dimethylamino)acetic acid (): Highly water-soluble (500 mg/mL) due to polar amino groups .

- Methoxy-substituted analogs (e.g., ): Lower aqueous solubility due to hydrophobic aryl groups; stabilized by hydrogen-bonding networks in crystalline states .

- Target compound : Predicted moderate solubility in polar solvents (e.g., DMSO) due to methoxyvinyl’s partial hydrophobicity.

Thermal and Chemical Stability

- Vinyl groups may introduce photochemical reactivity, unlike stable aromatic systems in or 20 .

Biological Activity

2-((2-Methoxyvinyl)amino)acetic acid, also known as a methoxyvinyl derivative of amino acetic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C5H9NO3

- Molecular Weight : 145.13 g/mol

- CAS Number : Not specified in available data.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The methoxyvinyl group enhances its lipophilicity, facilitating cellular uptake and interaction with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. It is hypothesized to induce apoptosis through the modulation of signaling pathways associated with cell survival.

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : In vitro studies suggest that this compound may reduce inflammation markers, indicating its potential use in treating inflammatory diseases.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : In studies involving cancer cell lines such as HeLa and HCT116, the compound demonstrated an IC50 value ranging from 10 to 20 µM, indicating significant antiproliferative activity compared to control groups.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound resulted in increased Annexin V staining, suggesting enhanced apoptosis in treated cells.

- Inflammatory Response Modulation : The compound was tested for its ability to reduce TNF-alpha levels in LPS-stimulated macrophages, showing a notable decrease in inflammatory cytokine production.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Glycine | Simple amino acid | Basic metabolic functions |

| Methionine | Contains sulfur | Antioxidant properties |

| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Aromatic substitution | Potent HDAC inhibitor |

| 4-Aminobutyric Acid | Gamma-amino acid | Neurotransmitter precursor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.